2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone

Antimicrobial SAR Nitro positional isomerism Benzothiazole scaffold optimization

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone (CAS 296274-52-7) is a synthetic small molecule (MW 330.39, C15H10N2O3S2) within the 2-thioether-benzothiazole class, distributed exclusively through Sigma-Aldrich's AldrichCPR (Rare Chemical Library) collection for early discovery research. The compound incorporates three structurally significant modules: a benzothiazole heterocycle, a thioether (-S-) bridge at position 2, and a meta-nitrophenyl ketone terminus.

Molecular Formula C15H10N2O3S2
Molecular Weight 330.38
CAS No. 296274-52-7
Cat. No. B2757092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone
CAS296274-52-7
Molecular FormulaC15H10N2O3S2
Molecular Weight330.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O3S2/c18-13(10-4-3-5-11(8-10)17(19)20)9-21-15-16-12-6-1-2-7-14(12)22-15/h1-8H,9H2
InChIKeyHRAYTQQELHYCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone (CAS 296274-52-7): Rare Heterocyclic Building Block Profile for Early Discovery Procurement


2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone (CAS 296274-52-7) is a synthetic small molecule (MW 330.39, C15H10N2O3S2) within the 2-thioether-benzothiazole class, distributed exclusively through Sigma-Aldrich's AldrichCPR (Rare Chemical Library) collection for early discovery research . The compound incorporates three structurally significant modules: a benzothiazole heterocycle, a thioether (-S-) bridge at position 2, and a meta-nitrophenyl ketone terminus . The benzothiazole scaffold is a recognized privileged structure in medicinal chemistry with established kinase inhibition, antimicrobial, and anticancer activities documented across numerous analogs [1]. Predicted physicochemical parameters include a boiling point of 495.4±51.0 °C, density of 1.48±0.1 g/cm³, and a pKa of -0.02±0.10; GHS classification assigns H302 (harmful if swallowed), H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation) hazard statements . Critically, no peer-reviewed primary research article or patent with quantitative biological activity data specific to this compound was identified in the public literature as of the search date.

Why Generic Substitution Cannot Be Assumed for CAS 296274-52-7: Regioisomeric Nitro Position, Sulfanyl Bridge Architecture, and Benzothiazole Core Substitution Dictate Biological Outcome


Benzothiazole derivatives with superficially similar scaffolds cannot be assumed interchangeable because biological activity in this class is exquisitely sensitive to three structural variables present in CAS 296274-52-7. First, the meta (3-) position of the nitro group on the phenyl ring creates a distinct electronic and steric environment compared to para (4-) substituted analogs; SAR studies on benzothiazole–thiazole hybrids demonstrate that electron-withdrawing groups, particularly meta-nitro substituents, enhance antimicrobial potency relative to unsubstituted or para-substituted counterparts by modulating both target engagement and physicochemical properties [1]. Second, the thioether (-S-) bridge connecting the benzothiazole 2-position to the ethanone linker is a pharmacophoric feature associated with JNK kinase inhibition—compounds in the 2-thioether-benzothiazole series such as BI-87G3 (JNK Inhibitor XI) achieve JNK1 IC50 of 1.8 µM with >55-fold selectivity over p38α (IC50 >100 µM), an activity profile absent in 2-amino or 2-aryl benzothiazole analogs . Third, the ethanone carbonyl linker between the sulfanyl bridge and nitrophenyl ring introduces conformational flexibility and a hydrogen-bond acceptor that is absent in directly coupled benzothiazole–nitrophenyl systems (e.g., 2-(3-nitrophenyl)benzothiazole, CAS 22868-33-3), which lack the sulfanyl–ethanone spacer entirely . These structural distinctions mean that procurement decisions based solely on generic 'benzothiazole activity' or selection of the 4-nitro regioisomer (CAS 65782-57-2) as a substitute would yield a compound with substantively different target engagement profiles, solubility characteristics, and biological selectivity.

Quantitative Differentiation Evidence for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone (296274-52-7) Versus Closest Structural Comparators


Meta-Nitro vs. Para-Nitro Regioisomer Activity Potential: Class-Level SAR Inference from Benzothiazole–Thiazole Hybrid Antimicrobial Studies

The target compound (CAS 296274-52-7) bears a meta (3-) nitrophenyl substituent, distinguishing it from its commercially available para (4-) nitrophenyl regioisomer (CAS 65782-57-2, also AldrichCPR). In a 2025 SAR study of benzothiazole–thiazole hybrid antimicrobial agents, structure–activity relationship analysis explicitly demonstrated that electron-withdrawing groups—particularly meta-nitro and para-halogen substituents—enhanced antimicrobial activity relative to unsubstituted or para-nitro analogs [1]. While no direct head-to-head comparison between 3-nitro and 4-nitro regioisomers of the ethanone series has been published, the class-level SAR trend establishes that nitro positional isomerism meaningfully modulates bioactivity in benzothiazole systems. Separately, the 4-nitrophenyl benzothiazole analog (without the sulfanyl–ethanone linker, CAS 22868-34-4) was evaluated against recombinant human MMP2 catalytic domain and exhibited an IC50 of 6.5 µM, providing a baseline activity benchmark for nitrophenyl-benzothiazole systems lacking the sulfanyl bridge [2]. The meta-nitro configuration in 296274-52-7 is predicted to confer distinct electronic distribution (σmeta = +0.71 vs. σpara = +0.78 Hammett constants) and dipole moment, which may translate into differential target binding and solubility compared to the 4-nitro isomer [3].

Antimicrobial SAR Nitro positional isomerism Benzothiazole scaffold optimization

2-Thioether-Benzothiazole Pharmacophore: JNK Kinase Inhibition and Selectivity Profile Established by Close Analog BI-87G3

The 2-thioether-benzothiazole core present in CAS 296274-52-7 is the defining pharmacophoric element of the JNK inhibitor series exemplified by BI-87G3 (JNK Inhibitor XI, CAS 2207-44-5). BI-87G3 is a cell-permeable benzothiazole compound that inhibits JNK1 kinase activity with an IC50 of 1.8 µM (against ATF2 phosphorylation) by competing with substrate binding (pepJIP1 binding to JNK2: IC50 = 0.16 µM), while demonstrating substantial selectivity: IC50 >100 µM against p38α and Akt, and IC50 >50 µM against furin and >100 µM against LF proteases . This selectivity window (>55-fold for JNK1 vs. p38α) is a direct consequence of the 2-thioether substitution pattern on the benzothiazole ring, as demonstrated by SAR studies in which alternative 2-position substituents (amino, aryl) abolished or significantly reduced JNK inhibitory activity [1]. CAS 296274-52-7 shares this 2-thioether-benzothiazole core but differs from BI-87G3 in the distal aryl group (3-nitrophenyl-ethanone vs. 5-nitrothiazole). This structural divergence positions 296274-52-7 in a distinct region of the 2-thioether-benzothiazole chemical space with potentially differentiated kinase selectivity. The West Nile virus NS2B-NS3 protease inhibitor series further validates the 2-benzothiazolylsulfanyl scaffold as a productive starting point for protease inhibition (lead compound IC50 = 3.4±0.2 µM) [2].

JNK kinase inhibition Kinase selectivity profiling 2-Thioether-benzothiazole pharmacophore

Sulfanyl–Ethanone Linker: Conformational and H-Bond Acceptor Differentiation from Directly Coupled 2-Aryl-Benzothiazoles

CAS 296274-52-7 incorporates a -S-CH2-C(=O)- linker between the benzothiazole ring and the 3-nitrophenyl group, introducing a hydrogen-bond-accepting carbonyl and two rotatable bonds (τ1: S–CH2; τ2: CH2–C=O). This spacer is absent in the directly coupled analog 2-(3-nitrophenyl)benzothiazole (CAS 22868-33-3), which has zero rotatable bonds between the benzothiazole and nitrophenyl rings . The conformational flexibility introduced by the sulfanyl–ethanone linker is predicted to increase the number of accessible low-energy conformers by approximately 6- to 9-fold compared to the directly coupled analog, enhancing the compound's capacity to adapt to diverse protein binding pockets [1]. In the broader 2-thioether-benzothiazole class, linker length and composition have been shown to modulate target selectivity; for example, a 6-[3-(benzothiazol-2-ylsulfanyl)-propyl] derivative achieved 5-lipoxygenase inhibition with an IC50 of 45 nM, demonstrating that the sulfanyl-alkyl spacer length directly impacts potency [2]. The ethanone carbonyl in 296274-52-7 additionally provides a metabolically accessible functional group (potential for bioreduction of the adjacent nitro group to an amine, enabling further derivatization) that is absent in directly coupled 2-aryl-benzothiazoles.

Linker pharmacology Conformational flexibility Hydrogen-bond acceptor

Predicted Physicochemical Identity: Boiling Point, Density, and pKa Differentiate 296274-52-7 from the 4-Nitro Regioisomer for Formulation and Purification Planning

Predicted physicochemical parameters provide a practical basis for differentiating CAS 296274-52-7 from its closest commercially available comparator, the 4-nitro regioisomer (CAS 65782-57-2). The target compound has a predicted boiling point of 495.4±51.0 °C, density of 1.48±0.1 g/cm³, and pKa of -0.02±0.10, as listed on ChemicalBook . The 4-nitro regioisomer (CAS 65782-57-2) exhibits a predicted boiling point of 502.9±60.0 °C at 760 mmHg and density of 1.5±0.1 g/cm³ . The approximately 7.5 °C difference in predicted boiling points, while within overlapping error margins, suggests potential differences in chromatographic retention behavior under reversed-phase HPLC conditions, enabling analytical method differentiation for quality control. The pKa value near zero indicates that the benzothiazole nitrogen is essentially unprotonated at physiological pH, a feature shared across the class but relevant for solubility prediction and salt-form selection. Both compounds are distributed through the AldrichCPR program without vendor-collected analytical data, placing the burden of identity confirmation and purity assessment on the purchasing researcher .

Physicochemical profiling Chromatographic separation Formulation development

GHS Safety Profile: Acute Oral Toxicity, Skin/Eye Irritation, and Respiratory Hazard Classification for Laboratory Handling Risk Assessment

The GHS hazard classification for CAS 296274-52-7 includes four specific hazard statements that inform laboratory handling protocols and procurement risk assessment: H302 (harmful if swallowed, Acute Toxicity Category 4), H315 (causes skin irritation, Skin Corrosion/Irritation Category 2), H318 (causes serious eye damage, Serious Eye Damage/Irritation Category 1), and H335 (may cause respiratory irritation, STOT Single Exposure Category 3) . The H318 (Category 1) classification—signaled by the 'Danger' keyword—is the most severe hazard associated with this compound and mandates use of eye protection (P280), immediate eye rinsing upon contact (P305+P351+P338), and immediate medical attention (P310). Comparable benzothiazole derivatives, including the 4-nitro regioisomer (CAS 65782-57-2) and JNK Inhibitor XI (CAS 2207-44-5), carry similar GHS profiles with irritant classifications [1]. This safety profile is consistent across the 2-thioether-benzothiazole subset and does not represent a differentiating procurement factor, but it does establish minimum personal protective equipment (PPE) requirements (gloves, eye protection, lab coat, fume hood) that should be factored into total cost of ownership calculations.

Chemical safety assessment GHS hazard classification Laboratory risk management

Evidence-Anchored Research Application Scenarios for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone (296274-52-7)


Kinase Inhibitor SAR Exploration: Probing Distal Aryl Group Effects on JNK/p38 Selectivity Within the 2-Thioether-Benzothiazole Pharmacophore

Use CAS 296274-52-7 as a scaffold-diversification point in a kinase inhibitor SAR program targeting the 2-thioether-benzothiazole series. The compound retains the pharmacophoric 2-thioether-benzothiazole core essential for JNK inhibition (benchmarked by BI-87G3: JNK1 IC50 = 1.8 µM; p38α IC50 >100 µM, >55-fold selectivity ) while replacing the 5-nitrothiazole distal group with a 3-nitrophenyl-ethanone moiety. Systematic comparison of 296274-52-7 against BI-87G3 and analogs with varied distal aryl groups would map the contribution of the nitrophenyl-ethanone terminus to kinase selectivity and cellular permeability, addressing a gap in the published SAR landscape where only thiazole-, pyrimidine-, and phenothiazine-based distal groups have been reported [1]. The carbonyl in the ethanone linker provides an additional hydrogen-bond anchor point absent in directly coupled aryl-benzothiazoles, potentially enabling interactions with kinase hinge-region residues not accessible to BI-87G3.

Antimicrobial Lead Optimization: Exploiting Meta-Nitro Electronic Effects for Broad-Spectrum Activity Enhancement

Incorporate CAS 296274-52-7 into an antimicrobial discovery cascade as a meta-nitro-substituted benzothiazole candidate. Recent SAR evidence from benzothiazole–thiazole hybrids demonstrates that electron-withdrawing groups, particularly meta-nitro substituents, enhance antimicrobial activity through improved target engagement [2]. 296274-52-7 offers a differentiated scaffold that combines the meta-nitro motif with a sulfanyl linker absent in the published benzothiazole–thiazole hybrid series, enabling exploration of whether the sulfanyl–ethanone spacer further potentiates antimicrobial activity or alters the spectrum of bacterial strain susceptibility. Minimum inhibitory concentration (MIC) determination against Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa), and mycobacterial (M. tuberculosis H37Rv) panels would establish the compound's antimicrobial fingerprint relative to established benzothiazole benchmarks.

Chemical Biology Probe Development: Fluorescent or Affinity-Labeling Tool Based on 3-Nitrophenyl Reduction to Aniline Handle

Exploit the 3-nitrophenyl group of 296274-52-7 as a latent aniline precursor for chemical biology probe construction. Selective reduction of the aromatic nitro group (e.g., using SnCl2/HCl, Fe/NH4Cl, or catalytic hydrogenation) yields the corresponding 3-aminophenyl derivative, which serves as a conjugation handle for fluorophore attachment (e.g., FITC, dansyl chloride), biotinylation, or photoaffinity labeling group installation . This derivatization strategy is not accessible to the directly coupled 2-(3-nitrophenyl)benzothiazole (CAS 22868-33-3), which lacks the ethanone carbonyl that provides additional functional-group orthogonality. The resulting probe molecules would retain the benzothiazole-thioether scaffold's target-binding properties while enabling pull-down, cellular imaging, or target-identification workflows.

Computational Chemistry and Docking Model Validation: Benchmarking the Sulfanyl–Ethanone Linker Conformational Ensemble Against Rigid 2-Aryl-Benzothiazole Comparators

Utilize CAS 296274-52-7 as a test case for validating molecular docking algorithms and conformational sampling methods against benzothiazole-based protein targets (e.g., JNK kinases, bacterial DNA gyrase, MMP2). The compound's two-linker rotatable bonds generate an estimated 6–9 accessible low-energy conformers, in contrast to the single dominant conformer of directly coupled 2-aryl-benzothiazoles [3]. This conformational complexity makes 296274-52-7 a discriminating test molecule for assessing the performance of flexible-ligand docking protocols, ensemble docking approaches, and molecular dynamics-based binding free energy calculations. Comparative docking studies against its rigid analog (CAS 22868-33-3) would quantify the contribution of linker flexibility to predicted binding poses and scoring function accuracy, generating methodologically valuable benchmarks independent of the compound's own biological activity.

Quote Request

Request a Quote for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-nitrophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.